molecular formula C9H9BrFNO2 B12965460 Methyl 2-amino-2-(3-bromo-2-fluorophenyl)acetate

Methyl 2-amino-2-(3-bromo-2-fluorophenyl)acetate

Cat. No.: B12965460
M. Wt: 262.08 g/mol
InChI Key: QTQSZMAOIXAMGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-2-(3-bromo-2-fluorophenyl)acetate is an organic compound with the molecular formula C9H9BrFNO2. This compound is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(3-bromo-2-fluorophenyl)acetate typically involves the following steps:

    Fluorination: The fluorine atom is introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Amination: The amino group is introduced through a nucleophilic substitution reaction using ammonia or an amine source.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(3-bromo-2-fluorophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromo group to a hydrogen atom.

    Substitution: The bromo and fluoro groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

Methyl 2-amino-2-(3-bromo-2-fluorophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(3-bromo-2-fluorophenyl)acetate involves its interaction with specific molecular targets. The presence of the bromo and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-(2-fluorophenyl)acetate
  • Methyl 2-amino-2-(4-bromophenyl)acetate
  • Methyl 2-amino-2-(3-chloro-2-fluorophenyl)acetate

Uniqueness

Methyl 2-amino-2-(3-bromo-2-fluorophenyl)acetate is unique due to the specific positioning of the bromo and fluoro groups on the phenyl ring. This unique arrangement can influence its reactivity and biological activity, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C9H9BrFNO2

Molecular Weight

262.08 g/mol

IUPAC Name

methyl 2-amino-2-(3-bromo-2-fluorophenyl)acetate

InChI

InChI=1S/C9H9BrFNO2/c1-14-9(13)8(12)5-3-2-4-6(10)7(5)11/h2-4,8H,12H2,1H3

InChI Key

QTQSZMAOIXAMGQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=C(C(=CC=C1)Br)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.